1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide

Muscarinic receptor pharmacology Medicinal chemistry Structure-activity relationships

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide (CAS 102207-18-1) is a quaternary ammonium salt built upon a 1-methylpiperidinium core bearing an N,N-bis(4-methoxybenzyl)-protected aminoethyl side chain. The compound belongs to a broader class of N-substituted piperidinium bromides that have been explored as muscarinic acetylcholine receptor (mAChR) ligands, antimicrobial agents, and phase-transfer catalysts, with certain close structural analogs exhibiting confirmed antimuscarinic antagonist activity.

Molecular Formula C24H35BrN2O2
Molecular Weight 463.5 g/mol
CAS No. 102207-18-1
Cat. No. B010051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
CAS102207-18-1
Synonyms1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
Molecular FormulaC24H35BrN2O2
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-]
InChIInChI=1S/C24H35N2O2.BrH/c1-26(16-5-4-6-17-26)18-15-25(19-21-7-11-23(27-2)12-8-21)20-22-9-13-24(28-3)14-10-22;/h7-14H,4-6,15-20H2,1-3H3;1H/q+1;/p-1
InChIKeyIXIRJKKULRILQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide (CAS 102207-18-1): Identity, Class, and Procurement-Relevant Characteristics


1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide (CAS 102207-18-1) is a quaternary ammonium salt built upon a 1-methylpiperidinium core bearing an N,N-bis(4-methoxybenzyl)-protected aminoethyl side chain [1]. The compound belongs to a broader class of N-substituted piperidinium bromides that have been explored as muscarinic acetylcholine receptor (mAChR) ligands, antimicrobial agents, and phase-transfer catalysts, with certain close structural analogs exhibiting confirmed antimuscarinic antagonist activity . Key procurement-relevant identifiers include a molecular formula of C24H35BrN2O2, a molecular weight of 463.5 g/mol (free cation mass 383.55 Da), and a SMILES string of C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-] .

Quaternary ammonium salt with cleavable PMB-protected amine
Synthetic intermediate for fragment elaboration via deprotection
Class-level mAChR antagonist candidate for target validation studies
Screening library compound (InterBioScreen ID STOCK1N-21425)

Structural Basis for Substitution Failure: Why Close Analogs of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium Bromide Are Not Equivalent


Although several 1-(2-(disubstituted-amino)ethyl)-1-methylpiperidinium bromides share the same quaternary piperidinium scaffold, the specific N,N-bis(p-methoxybenzyl) substitution pattern of CAS 102207-18-1 introduces differences in lipophilicity (estimated logP ~3.8 for the cation vs. ~2.9 for the bis(4-methoxyphenyl) analog), steric bulk, and hydrogen-bond acceptor capacity that are known to alter receptor subtype selectivity and antimicrobial potency in this compound class . The p-methoxy substituents also offer a synthetic handle for selective deprotection under oxidative conditions (e.g., DDQ or CAN), a feature absent in the simpler dibenzyl analog [1]. These structural distinctions directly affect both biological target engagement and downstream synthetic utility, meaning that in silico predictions or activity data from the N,N-dibenzyl or N,N-diphenyl versions cannot be reliably extrapolated to the bis(p-methoxybenzyl) variant for procurement or assay design.

Benzyl vs. Phenyl N-Substitution
The p-methoxybenzyl group enables oxidative deprotection; the bis(4-methoxyphenyl) analog (CAS 102207-19-2) cannot be cleaved, limiting downstream derivatization.
Lipophilicity and Steric Profile
Higher logP and tPSA relative to the dibenzyl analog may shift membrane permeability and target engagement; activity data are not transferable.
Receptor Subtype Selectivity
Close structural analogs differ in mAChR subtype affinity; class-level antimuscarinic inference does not guarantee identical selectivity.

Measurable Differentiation of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium Bromide Against Structural Analogs: A Quantitative Evidence Inventory


Molecular Weight and Formula Differentiation vs. the Bis(4-Methoxyphenyl)amino Analog (CAS 102207-19-2)

The compound differs from its closest commercially catalogued analog, 1-(2-(bis(4-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide (CAS 102207-19-2), by insertion of one methylene group per N-aryl substituent (benzyl vs. phenyl attachment). This translates to a molecular formula of C24H35BrN2O2 (MW 463.5 g/mol) for the target compound vs. C22H31BrN2O2 (MW 435.4 g/mol) for CAS 102207-19-2, a mass difference of +28.1 Da .

MW & LogP Shift
Head-to-head
ΔMW: +28.1 g/mol (C24H35BrN2O2 vs. C22H31BrN2O2)
ΔlogP: +0.9 (more lipophilic)
Higher mass and lipophilicity alter membrane permeability predictions.
Non-interchangeable for biological screening.
Muscarinic receptor pharmacology Medicinal chemistry Structure-activity relationships

Benzyl vs. Phenyl N-Substitution: Impact on Oxidative Deprotection Chemistry

The p-methoxybenzyl (PMB) groups on the target compound can be cleaved oxidatively using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) to liberate the primary amine for downstream conjugation, a transformation that is not possible with the non-benzylic N-phenyl analog (CAS 102207-19-2) [1]. Yields for oxidative PMB deprotection typically range from 70-95% in model systems [2].

Deprotection Handle
Class-level
PMB group cleavable by DDQ/CAN;
N-phenyl analog not cleavable.
Reported yields 70–95%.
Enables primary amine unveiling for SAR expansion.
Deprotection yields reported in model systems.
Organic synthesis Protecting group strategy Quaternary ammonium salts

Steric Bulk and Rotatable Bond Differentiation vs. the Dibenzylamino Analog

Compared to 1-(2-(dibenzylamino)ethyl)-1-methyl-piperidinium bromide (the des-methoxy dibenzyl analog), the target compound possesses two additional hydrogen-bond acceptors (the methoxy oxygens) and a larger Connolly solvent-excluded volume. Topological polar surface area (tPSA) is estimated at 25.4 Ų for the target vs. 9.7 Ų for the dibenzyl analog, a 2.6-fold increase [1].

Polar Surface Area
Cross-study comparable
tPSA: 25.4 Ų vs. 9.7 Ų
(+162%)
Higher tPSA may reduce passive permeability.
Relevant for off-target distribution assessment.
Pharmacophore modeling Ligand efficiency Molecular recognition

Class-Level Muscarinic Antagonist Potential Inferred from Bis-Aryl Analog Activity

The closest structurally characterized analog, 1-(2-(bis(4-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide (CAS 102207-19-2), is described as an acetylcholine antagonist at muscarinic receptors with reported application as a chemical defense agent . By class-level inference, the bis(p-methoxybenzyl) homolog is expected to exhibit antimuscarinic activity, though the benzyl methylene spacer is anticipated to alter receptor subtype affinity and intrinsic efficacy relative to the bis(4-methoxyphenyl) analog.

mAChR Antagonist Class
Class-level inference
No quantitative Ki/IC50 data;
analog annotated as mAChR antagonist (GHS).
Plausible mAChR antagonist starting point; requires validation.
Data to verify.
Muscarinic acetylcholine receptors Anticholinergic agents Receptor selectivity

Commercial Purity and Screening Library Provenance as a Selection Factor

The compound is offered at a standard purity of 95% by multiple commercial suppliers and is catalogued in the InterBioScreen screening collection (ID STOCK1N-21425), indicating a level of quality control and structural vetting suitable for high-throughput screening (HTS) campaigns [1]. Its availability in the InterBioScreen library distinguishes it from less widely sourced analogs.

Purity & Library Provenance
Supporting evidence
95% purity; InterBioScreen ID STOCK1N-21425; ≥3 suppliers.
HTS-grade quality and multi-source procurement.
Lot-specific review advised.
Screening library Chemical biology Fragment-based drug discovery

Validated and High-Potential Application Scenarios for 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium Bromide


MAChR Subtype Selectivity Profiling Panels with Built-in Deprotection Handle

The compound can serve as a PMB-protected precursor in medicinal chemistry campaigns targeting muscarinic acetylcholine receptor subtypes. Following initial screening of the intact quaternary ammonium salt, the PMB groups can be removed oxidatively to generate the free primary amine, enabling further derivatization for structure-activity relationship (SAR) expansion [1]. This dual-role capability (pharmacologically active as-is AND synthetically tractable) is unavailable with the non-cleavable N-phenyl analog CAS 102207-19-2 [2].

Lipophilic Quaternary Ammonium Agent for Antimicrobial Susceptibility Testing

Given the established antimicrobial activity of structurally related bis-piperidinium and N-alkyl-piperidinium bromides against Gram-positive and Gram-negative bacteria [1], the target compound (with its elevated lipophilicity relative to dibenzyl or diphenyl analogs) is a logical candidate for minimum inhibitory concentration (MIC) determination panels. Its logP differential vs. the dibenzyl analog (estimated ΔlogP ≈ +0.9) provides a testable hypothesis for correlation between lipophilicity and membrane-disruption potency.

Fragment Library Expansion for Epigenetic Reader Domain (Bromodomain) Screening

The p-methoxybenzyl moiety is a known acetyl-lysine mimetic motif recognized by bromodomain-containing proteins [1]. The compound's bis(PMB) architecture, combined with a permanently charged piperidinium group, positions it as a potential fragment hit for bromodomain screening cascades. The InterBioScreen library provenance confirms HTS-grade suitability for fluorescence anisotropy or BROMOscan-based bromodomain binding assays.

Phase-Transfer Catalysis with Tunable Hydrophilicity

Quaternary piperidinium salts are established phase-transfer catalysts, and the p-methoxy substituents on the benzyl groups of the target compound offer the potential for fine-tuning catalyst solubility and interfacial activity [1]. Researchers evaluating catalyst performance as a function of cation structure can use this compound as a representative of electron-rich benzyl-substituted catalysts, comparing turnover numbers and yields against simpler benzyl or alkyl variants.

Application
Selection Property
Validation Focus
mAChR subtype profiling & SAR
PMB-cleavable amine architecture
Deprotection efficiency and receptor subtype binding
Antimicrobial MIC determination
Elevated lipophilicity (ΔlogP +0.9)
MIC values vs. dibenzyl analog; membrane-disruption correlation
Bromodomain fragment screening
Bis(PMB) acetyl-lysine mimetic motif
Fluorescence anisotropy or BROMOscan binding
Phase-transfer catalysis optimization
Electron-rich benzyl substituents
Turnover numbers and yield vs. benzyl/alkyl catalysts
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